molecular formula C21H22N2O3 B1599952 Vallesiachotamine CAS No. 5523-37-5

Vallesiachotamine

Cat. No. B1599952
CAS RN: 5523-37-5
M. Wt: 350.4 g/mol
InChI Key: NTVLUSJWJRSPSM-QOGBKHAWSA-N
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Description



  • Vallesiachotamine is a monoterpene indole alkaloid found in various plant species, including Palicourea rigida and Vallesia dichotoma.

  • It possesses anti-tumor activity and has been investigated for its potential in cancer treatment.





  • Synthesis Analysis



    • The synthesis of Vallesiachotamine is not explicitly mentioned in the available literature. However, it is naturally occurring and can be isolated from specific plant sources.





  • Molecular Structure Analysis



    • Vallesiachotamine has the molecular formula C21H22N2O3 .

    • Its structure includes an indole ring system and a lactone moiety.

    • Crystallographic studies have confirmed its structure.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving Vallesiachotamine are not widely reported.

    • Further research is needed to explore its reactivity and potential transformations.





  • Physical And Chemical Properties Analysis



    • Vallesiachotamine is a brown powder with a melting point around 523-524 K.

    • It is soluble in chloroform, methanol, and other organic solvents.




  • Scientific Research Applications

    Antiproliferative Effects on Human Melanoma Cells

    Vallesiachotamine, an indole alkaloid, has shown significant antiproliferative effects on human melanoma cells. In vitro studies reveal that vallesiachotamine induces G0/G1 arrest in melanoma cells, leading to apoptosis and necrosis. This effect is not dependent on the time of incubation, suggesting its potential as a therapeutic agent in melanoma treatment (Soares et al., 2012).

    Inhibition of Catechol-O-Methyltransferase

    Vallesiachotamine has been identified as an inhibitor of catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines. This property suggests its potential application in the treatment of neurodegenerative diseases, as the inhibition of COMT can influence dopamine levels in the brain (Passos et al., 2015).

    Biosynthesis in Catharanthus Roseus

    Research has shown that catharanthine induces the biosynthesis of vallesiachotamine in Catharanthus roseus cells. This finding is crucial for understanding the biosynthetic pathways of vallesiachotamine and related alkaloids, which have pharmacological significance (Zhu et al., 2018).

    Interaction with Sirtuins

    Vallesiachotamine and its derivatives have been studied for their interactions with sirtuins, a class of proteins involved in aging and neurodegeneration. These studies provide insights into the potential of vallesiachotamine in treating neurodegenerative conditions by modulating sirtuin activity (Sacconnay et al., 2014).

    Anti-inflammatory Properties

    Vallesiachotamine has demonstrated anti-inflammatory properties in in vivo studies. This suggests its potential use in the development of anti-inflammatory drugs, particularly those targeting specific inflammatory pathways (Queiroz et al., 2017).

    Safety And Hazards



    • Vallesiachotamine is not classified as hazardous.

    • In case of exposure, follow standard first aid measures.

    • Immediate medical attention is required if necessary.




  • Future Directions



    • Investigate Vallesiachotamine’s potential as a multifunctional natural drug agent against diabetes mellitus and lung cancer .

    • Explore its interactions with other biological targets.




    properties

    IUPAC Name

    methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTVLUSJWJRSPSM-JXSBNBLESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H22N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    350.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Vallesiachotamine

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    524
    Citations
    I Vencato, FM da Silva, CMA de Oliveira… - … Section E: Structure …, 2006 - scripts.iucr.org
    … to acid/base treatment and fractions corresponding to different pH ranges were purified by repeated preparative TLC separation, leading to the isolation of the alkaloid vallesiachotamine…
    Number of citations: 17 scripts.iucr.org
    D Spitzner, T Zaubitzer, YJ Shi… - The Journal of Organic …, 1988 - ACS Publications
    … has led to the alkaloid vallesiachotamine in the 19Z and19£ forms. Vallesiachotamine (2), a … introducing the crotonaldehyde side chainof vallesiachotamine were sought. Forthis reason …
    Number of citations: 14 pubs.acs.org
    PRO Soares, PL de Oliveira, CMA de Oliveira… - Archives of pharmacal …, 2012 - Springer
    … vallesiachotamine for 24 h caused extensive cytotoxicity and necrosis. Our results demonstrated that the indole alkaloid vallesiachotamine … the isolation of vallesiachotamine and investi…
    Number of citations: 36 link.springer.com
    CS Passos, LC Klein-Júnior, JMM Andrade… - Revista Brasileira de …, 2015 - SciELO Brasil
    … for vallesiachotamine … vallesiachotamine on COMT activity, and an in silico approach to elucidate the molecular mechanisms involved in the interactions between vallesiachotamine …
    Number of citations: 17 www.scielo.br
    L Klein-Junior, C Passos, J Salton… - IVth PhD day …, 2015 - researchportal.vub.be
    … Vallesiachotamine-like alkaloids are monoterpene indole … observed that E/Z-vallesiachotamine (VC) has a multifunctional … to detect the presence of vallesiachotamine-like alkaloids in …
    Number of citations: 0 researchportal.vub.be
    PG Waterman, S Zhong - Planta medica, 1982 - thieme-connect.com
    … tricalysioides and the isolation and characterisation of the alkaloids vallesiachotamine (I) and isovallesiachotamine (II). Neither of these alkaloids have previously been recorded as …
    Number of citations: 41 www.thieme-connect.com
    M Lounasmaa, P Juutinen, P Kairisalo - Tetrahedron, 1978 - Elsevier
    … One of these, vallesiachotamine, was shown to possess the … The interest in the vallesiachotamine structure 1 is increased … For earlier syntheses of simplified vallesiachotamine …
    Number of citations: 16 www.sciencedirect.com
    Z Shen, W Eisenreich, TM Kutchan - Phytochemistry, 1998 - Elsevier
    3α(S)-Strictosidine produced by heterologously expressed strictosidine synthase from Rauwolfia serpentina was used in biotransformation experiments with a series of 22 bacterial …
    Number of citations: 25 www.sciencedirect.com
    J Zhu, S He, P Zhou, J Zi, J Liang… - Natural Product …, 2018 - journals.sagepub.com
    … pathway for vallesiachotamine and isovallesiachotamine in C. roseus. Vallesiachotamine and … We unexpectedly observed that catharanthine elicits the production of vallesiachotamine …
    Number of citations: 5 journals.sagepub.com
    E Wenkert, GD Reynolds - Synthetic Communications, 1973 - Taylor & Francis
    A general synthesis of the indoloquinolizidine nucleus of the indole alkaloids of the yohimboid and corynanthoid types is based on the partial hydrogenation of the β-(3-indolyl-) ethyl …
    Number of citations: 14 www.tandfonline.com

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